REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([Br:8])[CH:5]=[N:6][CH:7]=1.N(OCCC(C)C)=O.[CH3:17][CH:18]([OH:20])[CH3:19]>Cl>[CH:18]([O:20][C:2]1[CH:3]=[C:4]([Br:8])[CH:5]=[N:6][CH:7]=1)([CH3:19])[CH3:17]
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=NC1)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under high vacuum
|
Type
|
CUSTOM
|
Details
|
dried for 15 h at 50° C.
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
affording a tan solid
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between diethyl ether and 1M NaOH solution
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=C(C=NC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.03 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |